molecular formula C22H16ClN3O B11468813 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B11468813
M. Wt: 373.8 g/mol
InChI Key: HZMBLJGFVCVFFB-CCEZHUSRSA-N
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Description

2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenol group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenol and chlorophenyl groups are then introduced through subsequent reactions, often involving palladium-catalyzed coupling reactions and other organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the triazole ring can produce various reduced triazole derivatives.

Scientific Research Applications

2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The triazole ring and phenol group can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(1E)-2-(2-BROMOPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
  • 2-{3-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
  • 2-{3-[(1E)-2-(2-METHYLPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Uniqueness

The uniqueness of 2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

2-[5-[(E)-2-(2-chlorophenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C22H16ClN3O/c23-19-12-6-4-8-16(19)14-15-21-24-22(18-11-5-7-13-20(18)27)26(25-21)17-9-2-1-3-10-17/h1-15,27H/b15-14+

InChI Key

HZMBLJGFVCVFFB-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=CC=C3Cl)C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=CC=C3Cl)C4=CC=CC=C4O

Origin of Product

United States

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